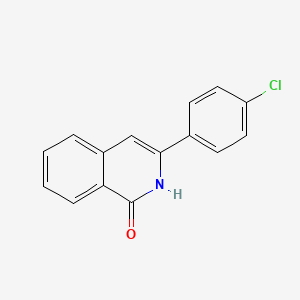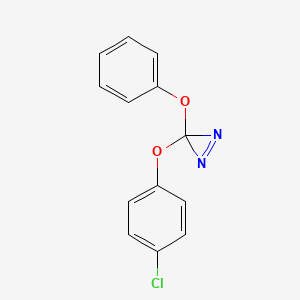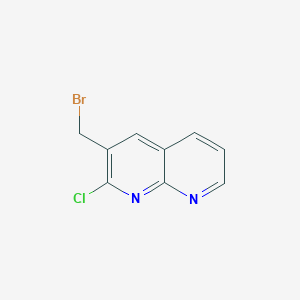
3-(Bromomethyl)-2-chloro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-chloro-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the second position on the naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-chloro-1,8-naphthyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The bromination selectively occurs at the methyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted naphthyridines with various functional groups.
Oxidation: Products include naphthyridine aldehydes and carboxylic acids.
Reduction: Products include 2-chloro-1,8-naphthyridine derivatives with a methyl group.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-chloro-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-chloro-1,8-naphthyridine involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,8-naphthyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-Methyl-2-chloro-1,8-naphthyridine: Similar structure but without the bromine atom, leading to different chemical behavior.
3-(Bromomethyl)-1,8-naphthyridine:
Uniqueness
3-(Bromomethyl)-2-chloro-1,8-naphthyridine is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential biological activities.
Eigenschaften
CAS-Nummer |
1126424-63-2 |
|---|---|
Molekularformel |
C9H6BrClN2 |
Molekulargewicht |
257.51 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C9H6BrClN2/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,5H2 |
InChI-Schlüssel |
UZFRMQVCYQOAPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


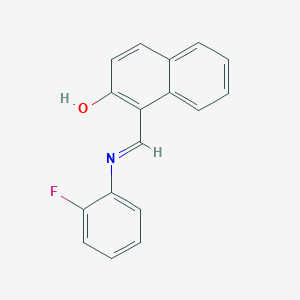
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
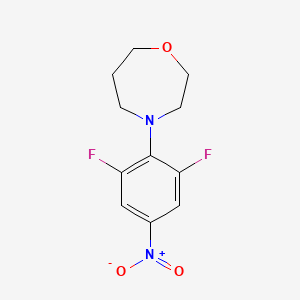
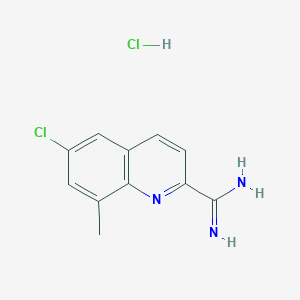
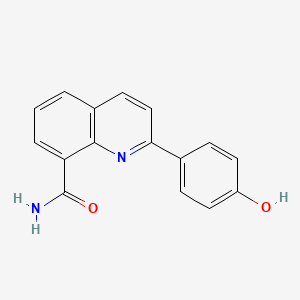
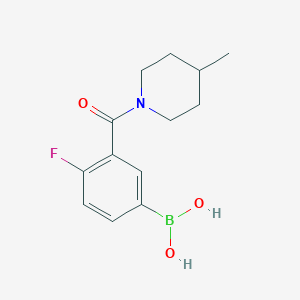

![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

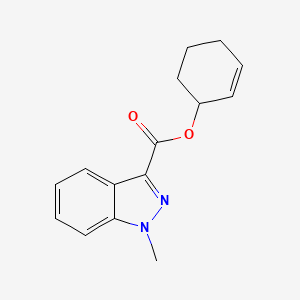
![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
